3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-22-16-7-6-12(10-14(16)19)18(21)20-11-13(15-4-2-8-23-15)17-5-3-9-24-17/h2-10,13H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGHAPKDBDRGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine to form the desired amide.
The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions. The overall reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more cost-effective reagents and catalysts. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides, respectively.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Pd/C, tin(II) chloride (SnCl₂)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan epoxides, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is a substituted benzamide derivative featuring a fluorine atom, a methoxy group, and fused heterocyclic rings (furan and thiophene). It has potential biological activity and unique electronic properties, making it of interest in medicinal chemistry and materials science.
Key Structural Data
Relevant structural information for 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide (CAS No: 2097921-01-0) includes :
Synthesis
The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves several steps, requiring specific conditions such as temperature control, solvent choice, and reaction time optimization to maximize yield and purity.
Potential Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.
Properties
- Physical State: Likely a solid at room temperature
- Solubility: Soluble in organic solvents
Relevant chemical properties include:
- Reactivity: Capable of undergoing various chemical transformations
- Stability: Stable under normal conditions, but may degrade under extreme conditions
Further analyses such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for characterizing this compound's purity and structure.
Mechanism of Action and Biological Effects
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing binding affinity. The furan and thiophene rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide ()
- Structure : Retains the benzamide core but replaces the ethylamine side chain with a thienylidene group. The fluorine substituent is at the 4-position instead of the 3-position.
- Crystallographic data (R factor = 0.034) confirms a planar geometry, which may improve stacking interactions compared to the target compound’s flexible ethyl chain .
2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide ()
- Structure : Features chloro and fluoro substituents on the benzene ring and a methoxy-thiophene ethyl side chain.
- Properties : The chloro group increases lipophilicity (logP ~3.5 estimated), while the methoxy group may enhance solubility. The thiophene ring’s sulfur atom could facilitate hydrogen bonding, similar to the target compound’s furan-thiophene side chain .
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide ()
Heterocyclic Side Chain Modifications
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()
- Structure: Replaces the ethylamine side chain with a thieno-pyrimidine ring.
- Properties: The trifluoromethyl group enhances metabolic stability, while the thieno-pyrimidine core exhibits broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), suggesting that similar heterocycles in the target compound could confer bioactivity .
3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide ()
- Structure : Sulfonamide analog with a hydroxyl group on the ethyl chain.
Biological Activity
3-Fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H18FNO3S |
| Molecular Weight | 359.42 g/mol |
| CAS Number | 1797971-59-5 |
The structure includes a fluorine atom, a methoxy group, and fused heterocyclic rings (furan and thiophene), which contribute to its unique electronic properties and biological interactions.
The biological activity of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor effects, potentially through inhibition of key signaling pathways involved in cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways crucial for tumor growth and survival .
Case Studies
- Antitumor Efficacy : In a study evaluating the antitumor efficacy of similar benzamide derivatives, compounds with structural similarities to 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide demonstrated moderate to high potency against various cancer cell lines, including MCF-7 (breast cancer) and others. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells .
- Pharmacological Profiling : A pharmacological assessment of related compounds showed promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This suggests potential applications in cancer therapy by targeting essential metabolic pathways .
Synthesis
The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide typically involves several steps:
- Formation of the Amide Bond : The initial step includes the reaction between a furan derivative and thiophene derivative with a suitable amine under controlled conditions.
- Fluorination : A fluorination step is often included to introduce the fluorine atom at the desired position on the aromatic ring.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Research Findings
Recent studies have focused on the characterization of this compound using various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| Mass Spectrometry | Molecular weight determination |
| IR Spectroscopy | Functional group identification |
These techniques confirm the successful synthesis and purity of the compound, which is essential for reliable biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
